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molecular formula C13H12O2 B189083 (4-Phenoxyphenyl)methanol CAS No. 2215-78-3

(4-Phenoxyphenyl)methanol

Cat. No. B189083
M. Wt: 200.23 g/mol
InChI Key: FEOMFFKZOZMBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008525B2

Procedure details

A solution of iodobenzene (2.0 g, 9.7 mmol), 4-hydroxybenzyl alcohol (1.0 g, 8.1 mmol), potassium carbonate (0.67 g, 4.8 mmol), copper chloride(I) (0.016 g, 0.16 mmol) and 8-quinolinol (0.023 g, 0.16 mmol) in 1,3-dimethyl-2-imidazolidinone (5 mL) was stirred at 170° C. for 20 hours. The reaction solution was filtered, extracted with ethyl acetate, and then concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane/ethyl acetate=7:3) to give the title compound (0.12 g, yield 7%) as an oily matter.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
[Compound]
Name
copper chloride(I)
Quantity
0.016 g
Type
reactant
Reaction Step One
Quantity
0.023 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
7%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][OH:14])=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+].N1C2C(=CC=CC=2O)C=CC=1>CN1CCN(C)C1=O>[O:8]([C:9]1[CH:16]=[CH:15][C:12]([CH2:13][OH:14])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC=C(CO)C=C1
Name
Quantity
0.67 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper chloride(I)
Quantity
0.016 g
Type
reactant
Smiles
Name
Quantity
0.023 g
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)O
Name
Quantity
5 mL
Type
solvent
Smiles
CN1C(N(CC1)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography (hexane/ethyl acetate=7:3)

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 7.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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